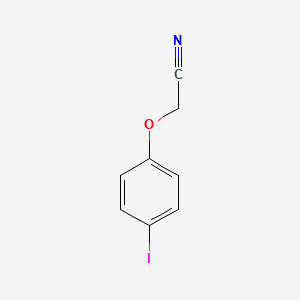

2-(4-碘苯氧基)乙腈

描述

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, has been achieved through reactions involving o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could potentially be adapted for the synthesis of 2-(4-Iodophenoxy)acetonitrile, although the presence of the iodine substituent might require modifications to the reaction conditions or starting materials.

Molecular Structure Analysis

While the molecular structure of 2-(4-Iodophenoxy)acetonitrile is not directly analyzed in the papers, the structure of related compounds has been studied. For example, the electrochemical oxidation of phenols and their derivatives has been investigated, which provides insights into the electronic properties of the phenoxy group in such compounds . The iodine atom in 2-(4-Iodophenoxy)acetonitrile would likely influence its electronic properties and reactivity due to its heavy atom effect.

Chemical Reactions Analysis

The papers discuss various reactions involving phenoxy acetonitriles and related compounds. For instance, the photolysis of chlorinated biphenyls in acetonitrile-water solutions leads to complex reaction pathways, including intramolecular proton transfer and dehydrochlorination processes . Similarly, the photodecomposition of hydrogen peroxide in acetonitrile can lead to the hydroxylation of phenols . These studies suggest that 2-(4-Iodophenoxy)acetonitrile could undergo photochemical reactions and potentially serve as a precursor for hydroxylated products under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodophenoxy)acetonitrile can be inferred from the properties of similar compounds. For example, the solubility and reactivity in acetonitrile are relevant for understanding the behavior of phenoxy acetonitriles in solution . The iodine substituent would contribute to the compound's polarity and could affect its solubility and reactivity compared to non-halogenated analogs.

科学研究应用

催化和合成应用

已开发出一种利用高价碘氧化苯酚衍生物的新型催化方法,展示了碘苯氧化物在合成化学中的实用性。该方法涉及P-烷氧基苯酚与4-碘苯氧乙酸的反应,导致P-醌的高效产生,表明类似碘苯氧化物在有机合成中的潜在作用(Yakura & Konishi, 2007)。

材料科学和分子相互作用

关于在乙腈中三核配合物的组装的研究揭示了碘苯氧化物与金属之间复杂的相互作用,为开发具有潜在电子和磁性能的新材料奠定了基础。与半配位碘化物形成三核配合物展示了碘苯氧化物在稳定复杂分子结构中的作用(Song et al., 2005)。

电化学研究

在乙腈中对相关化合物进行的电化学研究突显了碘苯氧化物在电化学应用中的潜力。例如,对4-氨基苯酚的伏安和光谱电化学检测展示了苯酚在乙腈中的电化学行为,暗示类似化合物如2-(4-碘苯氧基)乙腈可能在电化学传感器和器件中有应用(Schwarz et al., 2003)。

分析化学

在分析技术中使用乙腈作为溶剂凸显了其在复杂混合物分析中的重要性。这突显了碘苯氧化物在增强分析方法方面的潜在效用,特别是在非水环境中,其中它们的化学稳定性和相互作用特性可能具有优势(Vaher et al., 2002)。

安全和危害

属性

IUPAC Name |

2-(4-iodophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQKVMAJULRRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenoxy)acetonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。